2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Overview
Description
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit a broad range of chemical and biological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride. For instance, it’s known that the compound is stable at room temperature . It may irritate the eyes, skin, and respiratory tract, and should be handled with care .
Biochemical Analysis
Biochemical Properties
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Properties
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOUDZNSFYGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.